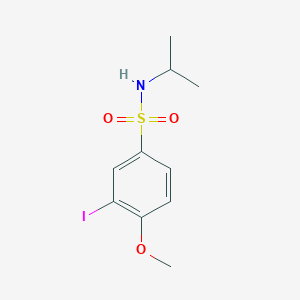![molecular formula C18H21ClN2O4S B305222 N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B305222.png)
N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, also known as CMMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CMMPA is a synthetic compound that was first synthesized in 2016 by a team of researchers at the University of California, San Francisco. Since then, researchers have been studying the properties and effects of CMMPA in various scientific fields.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves its selective binding to the Nav1.7 channel. This binding prevents the channel from opening, which in turn inhibits the transmission of pain signals. N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to be highly selective for the Nav1.7 channel, with minimal effects on other ion channels. This selectivity is a key factor in its potential as a tool for studying ion channel function.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to have minimal effects on other physiological processes, aside from its inhibition of the Nav1.7 channel. This selectivity is a key advantage of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, as it allows for the study of specific ion channels without affecting other cellular processes. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to have a long half-life in vivo, which makes it a useful tool for studying ion channel function over extended periods of time.
実験室実験の利点と制限
One advantage of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is its high selectivity for the Nav1.7 channel, which allows for the study of this channel without affecting other cellular processes. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has a long half-life in vivo, which makes it a useful tool for studying ion channel function over extended periods of time. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is its complex synthesis process, which requires expertise in organic chemistry. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is a relatively new compound, and its long-term effects on cellular processes are not yet fully understood.
将来の方向性
There are many potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. One area of interest is the development of new pain medications based on the selective inhibition of the Nav1.7 channel. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide could be used as a tool for studying the function of other ion channels, which could lead to new insights into cellular processes. Further research is also needed to fully understand the long-term effects of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide on cellular processes and to optimize its synthesis process for wider use in research.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 3-chloro-4-methoxyaniline with 2-phenylethylamine to form an intermediate product. This intermediate product is then reacted with methylsulfonyl chloride to form the final product, N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is a complex process that requires careful attention to detail and precise control over reaction conditions.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been studied extensively in the field of neuroscience due to its potential as a tool for studying the function of ion channels. Ion channels are proteins that regulate the flow of ions across cell membranes, and they play a crucial role in many physiological processes. N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to selectively block the activity of a specific type of ion channel, known as the Nav1.7 channel. This channel is involved in the transmission of pain signals, and its inhibition by N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has potential applications in the development of new pain medications.
特性
製品名 |
N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide |
|---|---|
分子式 |
C18H21ClN2O4S |
分子量 |
396.9 g/mol |
IUPAC名 |
N-(3-chloro-4-methoxyphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
InChI |
InChI=1S/C18H21ClN2O4S/c1-25-17-9-8-15(12-16(17)19)20-18(22)13-21(26(2,23)24)11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,22) |
InChIキー |
VLUJGICCRXIWHP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)Cl |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![2-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305144.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)
amino]benzamide](/img/structure/B305150.png)


![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305155.png)
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305157.png)
![4-chloro-3-[(2,5-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305159.png)
amino]-N-(2-ethylphenyl)benzamide](/img/structure/B305160.png)